molecular formula C14H17NO3S2 B13739360 [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate

[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate

Cat. No.: B13739360
M. Wt: 311.4 g/mol
InChI Key: SUDSXNDGGPMQNB-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate is a chemical compound that belongs to the class of carbodithioates This compound is characterized by the presence of a morpholine ring, a methoxyphenyl group, and a carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate typically involves the reaction of 4-methoxybenzaldehyde with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the carbodithioate group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or sulfide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted morpholine compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the carbodithioate group allows it to interact with thiol-containing enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its ability to modulate enzyme activity makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as thiol-containing enzymes. The carbodithioate group can form covalent bonds with the thiol groups of these enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 2-Methoxyphenyl isocyanate
  • 4-Hydroxy-2-quinolones

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of the morpholine ring and the carbodithioate group. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H17NO3S2

Molecular Weight

311.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C14H17NO3S2/c1-17-12-4-2-11(3-5-12)13(16)10-20-14(19)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3

InChI Key

SUDSXNDGGPMQNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC(=S)N2CCOCC2

Origin of Product

United States

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